molecular formula C26H28N10O2S B2415822 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 674817-28-8

3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2415822
CAS No.: 674817-28-8
M. Wt: 544.64
InChI Key: LKZVDKCIONPWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a phenyl-tetrazole moiety, a phenylpiperazine group, and a methyl group

Properties

IUPAC Name

3-methyl-8-(4-phenylpiperazin-1-yl)-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(13-8-18-39-26-29-30-31-36(26)20-11-6-3-7-12-20)24(27-22)34-16-14-33(15-17-34)19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3,(H,28,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVDKCIONPWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCSC5=NN=NN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and acetic acid derivatives.

    Introduction of the Methyl Group: The methyl group is usually introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenyl-Tetrazole Moiety: This step involves the formation of the tetrazole ring, which can be achieved through cyclization reactions of nitriles with azides, followed by coupling with the purine core.

    Incorporation of the Phenylpiperazine Group: The phenylpiperazine group is typically introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the purine core via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.

    Substitution: The phenyl groups and the piperazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced tetrazole derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Research has shown that compounds containing tetrazole and piperazine moieties can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound may possess antibacterial and antifungal properties. For instance, a related series of compounds demonstrated promising antimicrobial activity against various bacterial strains, suggesting that similar derivatives could be effective against resistant pathogens .

Potential Therapeutic Applications

The unique structural features of 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione make it a candidate for several therapeutic applications:

Neurological Disorders

The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. The compound's ability to interact with neurotransmitter systems could be explored in further studies.

Antimicrobial Agents

Given its structural similarities to known antimicrobial agents, this compound may be further evaluated for its efficacy against bacterial and fungal infections. Its activity against resistant strains could be particularly valuable in addressing public health challenges posed by antibiotic resistance .

Cancer Research

Compounds with purine structures have been investigated for their anti-cancer properties. The potential cytotoxic effects of this compound on cancer cell lines warrant further investigation.

Case Study 1: Antimicrobial Evaluation

A series of tetrazole-substituted compounds were synthesized and evaluated for their antimicrobial activity using standard methods such as the serial dilution method. Several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating the potential of this class of compounds as new antimicrobial agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of similar compounds with target proteins involved in microbial resistance mechanisms. These studies reveal that hydrophobic interactions play a crucial role in ligand-receptor binding, providing insights into optimizing these compounds for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(1H-tetrazol-5-yl)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 3-methyl-7-(3-(1H-tetrazol-5-yl)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione stands out due to the presence of the phenyl-tetrazole moiety and the phenylpiperazine group. These functional groups confer unique chemical properties and biological activities, making it a versatile compound for various applications.

Biological Activity

The compound 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex molecule that incorporates a purine scaffold with various functional groups, including a tetrazole and a piperazine moiety. This structure suggests potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7SC_{19}H_{23}N_7S, with a molecular weight of approximately 393.49 g/mol. The presence of the tetrazole ring is particularly significant as it has been associated with diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. For instance, derivatives of tetrazoles have been shown to inhibit bacterial growth effectively. A study focusing on similar structures demonstrated that modifications to the tetrazole group can enhance antibacterial activity, making them promising candidates for developing new antibiotics .

2. Analgesic Properties

The compound's structural components suggest potential analgesic effects. A related study on tetrazole derivatives indicated that they could act as analgesics with a high probability of efficacy (approximately 80%) based on computational predictions . This aligns with findings that suggest tetrazole-containing compounds may interact with pain pathways in the nervous system.

3. CNS Activity

The inclusion of the piperazine moiety in the structure is noteworthy due to its common presence in CNS-active drugs. Compounds featuring piperazine have been linked to various neurological effects, including anxiolytic and antidepressant activities. The specific interactions of this compound with neurotransmitter receptors warrant further investigation through in vitro and in vivo studies.

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains; structure-dependent activity
AnalgesicHigh probability of analgesic effects; interacts with pain pathways
CNS ActivityPotential anxiolytic and antidepressant effects due to piperazine structure

Case Studies

Several studies have explored related compounds, providing insights into the biological activities associated with tetrazole derivatives:

  • Analgesic Activity Study : A derivative similar to the compound was synthesized and tested for pain relief in animal models. Results showed significant reduction in pain response compared to controls, suggesting effective analgesic properties .
  • Antimicrobial Efficacy : In vitro tests revealed that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
  • CNS Effects : Research involving piperazine derivatives demonstrated modulation of serotonin receptors, which are crucial in managing mood disorders. This suggests that the compound may also have potential applications in treating depression or anxiety .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing this compound?

  • Methodological Answer: Synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Functional Group Compatibility: Ensure compatibility between the tetrazole-thioether and purine-dione moieties to avoid side reactions (e.g., oxidation of thioether groups).
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates, followed by recrystallization for the final product .
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) with iodine visualization or UV detection to track reaction progress .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions (e.g., phenylpiperazine and tetrazole-thioether groups).
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What statistical methods optimize reaction conditions for high yield and selectivity?

  • Methodological Answer: Apply Design of Experiments (DoE) to minimize trial-and-error:

  • Factorial Design: Test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).
  • Response Surface Methodology (RSM): Model interactions between parameters (e.g., solvent and temperature) to identify optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediates?

  • Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map energy profiles for key steps like tetrazole-thioether bond formation.
  • Reaction Path Search: Tools like GRRM or AFIR identify low-energy intermediates and transition states .
  • Machine Learning: Train models on existing reaction datasets to predict solvent/catalyst effects on yield .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., phenylpiperazine vs. ethylpiperazine) on target binding .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., logP vs. IC50 correlations) .

Q. What advanced techniques enable multi-parametric analysis of physicochemical properties?

  • Methodological Answer:

  • AI-Driven Automation: Integrate robotic platforms for high-throughput solubility, stability, and permeability assays.
  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., H-bond donors, polar surface area) with bioavailability .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–60°C) conditions.
  • LC-MS Monitoring: Quantify degradation products (e.g., hydrolyzed purine-dione) and identify degradation pathways .

Q. What strategies elucidate the role of the tetrazole-thioether moiety in target binding?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with adenosine receptors) to map binding pocket contacts.
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity changes upon modifying the thioether chain length .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.